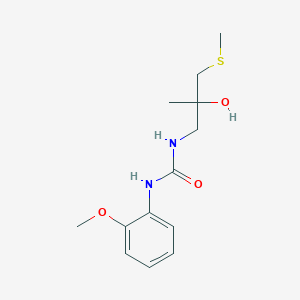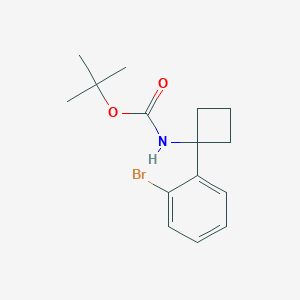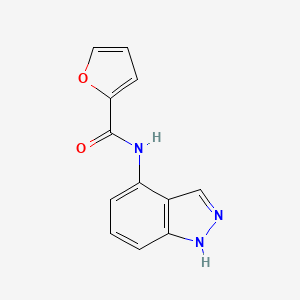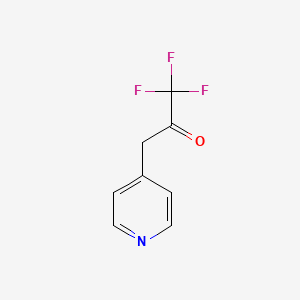
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research Tool and Potential Drug Lead
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been identified in pharmacological research as a nonpeptidic agonist of the urotensin-II receptor. This compound has shown potential as a selective, drug-like UII receptor agonist, which can be useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Antagonistic Effects in Neurological Studies
Studies have shown that similar compounds possess antagonistic effects on CB1 receptors in the central nervous system. This has implications in the study of cannabinoid receptors and their role in modulating neuronal excitability (Wang et al., 2011).
Photodegradation and Environmental Impacts
Research has focused on the photodegradation of similar urea compounds in various media, highlighting the environmental impact and safety of these compounds. Such studies are crucial in understanding the ecological effects and toxicity of the degradation products (Guoguang et al., 2001).
Anticancer Potential
Some urea derivatives have been synthesized and evaluated for their anticancer activities. These studies are significant in the search for new therapeutic agents against various types of cancers (Aboelmagd et al., 2021). Additionally, compounds with a similar structure have been designed as potential BRAF inhibitors, indicating a promising direction for cancer treatment research (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)12(18)8-9-16-13(19)17-11-7-5-4-6-10(11)15/h4-7,12,18H,8-9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRMXKUIWZVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2447915.png)


![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447921.png)

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)
![Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2447926.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)


![methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B2447932.png)

![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)